molecular formula C12H9F2N3O3 B2486223 N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide CAS No. 1356553-46-2

N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide

Cat. No.: B2486223
CAS No.: 1356553-46-2
M. Wt: 281.219
InChI Key: LETSGMWXWRNVAW-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyano group, difluorophenyl moiety, and a nitrocyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,4-difluorobenzyl cyanide with nitrocyclopropane carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used, resulting in substituted derivatives of the original compound.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitro groups are key to its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects in biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3/c13-6-1-2-7(9(14)3-6)10(5-15)16-12(18)8-4-11(8)17(19)20/h1-3,8,10-11H,4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETSGMWXWRNVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1[N+](=O)[O-])C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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